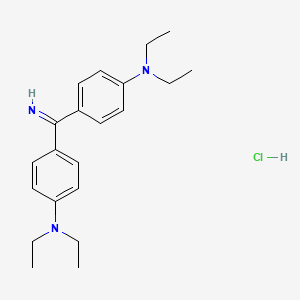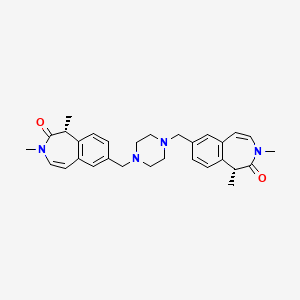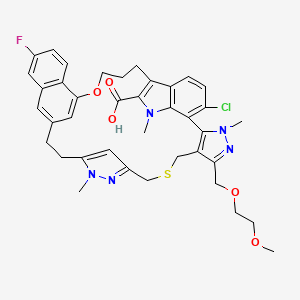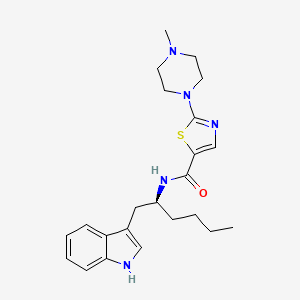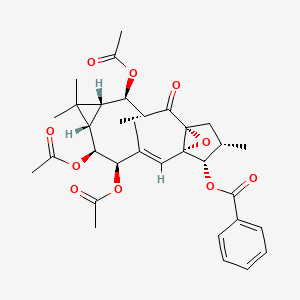
Ingol 7,8,12-triacetate 3-phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ingol 7,8,12-triacetate 3-phenylacetate is a highly functionalized ingol diterpene isolated from the latex of plants belonging to the Euphorbiaceae family, such as Synadenium grantii Hook F. This compound has garnered attention due to its potential anti-tumor properties and its ability to inhibit specific signaling pathways involved in cancer progression .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ingol 7,8,12-triacetate 3-phenylacetate is typically isolated from natural sources, specifically from the latex of Euphorbiaceae plants. The isolation process involves solvent extraction followed by purification using column chromatography techniques . The compound’s structure is confirmed through spectroscopic methods such as NMR and mass spectrometry .
Industrial Production Methods
Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale isolation and purification from plant sources .
Chemical Reactions Analysis
Types of Reactions
Ingol 7,8,12-triacetate 3-phenylacetate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different derivatives with altered functional groups, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Ingol 7,8,12-triacetate 3-phenylacetate has several scientific research applications, including:
Chemistry: It serves as a model compound for studying the reactivity and functionalization of diterpenes.
Biology: The compound has been studied for its cytotoxic effects on various cancer cell lines, including leukemia and renal cancer cells
Medicine: Due to its potential anti-tumor properties, it is being investigated as a candidate for developing new cancer therapies
Mechanism of Action
The mechanism by which Ingol 7,8,12-triacetate 3-phenylacetate exerts its effects involves the inhibition of the PI3K/Akt signaling pathway. This pathway plays a crucial role in cell proliferation, survival, and motility, making it a target for cancer therapy . Molecular docking simulations have shown that the compound binds to the active site of PI3Kα, inhibiting its activity and thereby suppressing tumor growth .
Comparison with Similar Compounds
Similar Compounds
Beta-sitosterol: Another compound isolated from Synadenium grantii Hook F., known for its anti-tumor properties.
Euphol: A diterpenoid with anti-inflammatory and anti-tumor activities.
Germanicol: A triterpenoid with potential anti-inflammatory effects.
Uniqueness
Ingol 7,8,12-triacetate 3-phenylacetate stands out due to its highly functionalized structure and its specific inhibition of the PI3K/Akt signaling pathway. This unique mechanism of action makes it a promising candidate for targeted cancer therapies .
Properties
Molecular Formula |
C33H40O10 |
|---|---|
Molecular Weight |
596.7 g/mol |
IUPAC Name |
[(1R,3R,4R,5R,7S,8S,9R,10E,12S,13S,14S)-4,8,9-triacetyloxy-3,6,6,10,14-pentamethyl-2-oxo-16-oxatetracyclo[10.3.1.01,12.05,7]hexadec-10-en-13-yl] benzoate |
InChI |
InChI=1S/C33H40O10/c1-16-14-33-29(42-30(38)22-12-10-9-11-13-22)17(2)15-32(33,43-33)28(37)18(3)26(40-20(5)35)23-24(31(23,7)8)27(41-21(6)36)25(16)39-19(4)34/h9-14,17-18,23-27,29H,15H2,1-8H3/b16-14+/t17-,18+,23-,24+,25+,26-,27-,29-,32-,33-/m0/s1 |
InChI Key |
YEUODJFALSDBCD-KTJPEYBPSA-N |
Isomeric SMILES |
C[C@H]1C[C@]23C(=O)[C@@H]([C@@H]([C@@H]4[C@@H](C4(C)C)[C@@H]([C@@H](/C(=C/[C@@]2([C@H]1OC(=O)C5=CC=CC=C5)O3)/C)OC(=O)C)OC(=O)C)OC(=O)C)C |
Canonical SMILES |
CC1CC23C(=O)C(C(C4C(C4(C)C)C(C(C(=CC2(C1OC(=O)C5=CC=CC=C5)O3)C)OC(=O)C)OC(=O)C)OC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


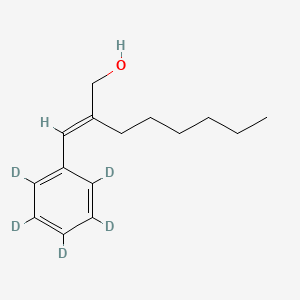
![S-[(E)-4-[(7S,10S)-4,4-dimethyl-2,5,8,12-tetraoxo-7-propan-2-yl-9-oxa-16-thia-3,6,13,18-tetrazabicyclo[13.2.1]octadeca-1(17),15(18)-dien-10-yl]but-3-enyl] (2S)-2-amino-3-methylbutanethioate;hydrochloride](/img/structure/B12382469.png)
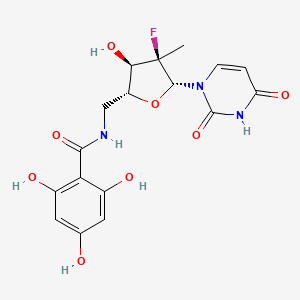
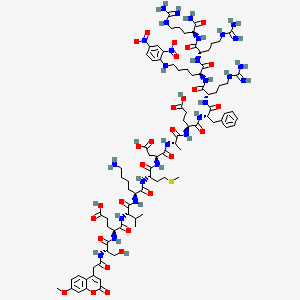
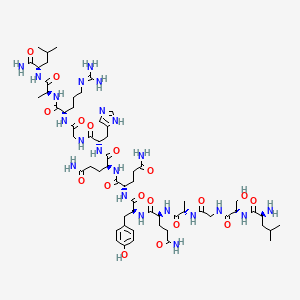
![4-[(2R)-4-[(4-hydroxyphenyl)methyl]-5-[(4-methoxyphenyl)methyl]-3-oxo-2-propan-2-yl-2H-pyrazin-1-yl]-3-nitro-N-[[(2S)-oxolan-2-yl]methyl]benzamide](/img/structure/B12382493.png)
![3-Ethyl-8-((2-methylimidazo[2,1-b]thiazol-6-yl)methyl)-7-(oxetan-3-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12382501.png)
![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3R,8R,10R,12S,13S,14S,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B12382506.png)
